molecular formula C10H12N2O3S B14887734 n-Ethyl-2-((4-nitrophenyl)thio)acetamide

n-Ethyl-2-((4-nitrophenyl)thio)acetamide

Cat. No.: B14887734
M. Wt: 240.28 g/mol
InChI Key: QQMOHPXAIYBLDB-UHFFFAOYSA-N
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Description

N-Ethyl-2-((4-nitrophenyl)thio)acetamide is a sulfur-containing acetamide derivative characterized by a thioether linkage (-S-) connecting a 4-nitrophenyl group to an N-ethyl-substituted acetamide backbone.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-ethyl-2-(4-nitrophenyl)sulfanylacetamide

InChI

InChI=1S/C10H12N2O3S/c1-2-11-10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)

InChI Key

QQMOHPXAIYBLDB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

n-Ethyl-2-((4-nitrophenyl)thio)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

n-Ethyl-2-((4-nitrophenyl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Ethyl-2-((4-nitrophenyl)thio)acetamide involves its interaction with biological molecules, particularly proteins. The nitrophenyl group can undergo nucleophilic attack by thiol groups in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, which is the basis for its biological effects .

Comparison with Similar Compounds

Key Observations :

  • The thioether linkage in the target compound enhances flexibility compared to rigid heterocycles like quinazolinones .
  • Electron-withdrawing groups (e.g., nitro, sulfamoyl) are common in analogs, but their positions (para vs. ortho) modulate electronic and steric effects .

Physicochemical Properties

Melting Points and Solubility

Compound Class/Example Melting Point (°C) Solubility Insights
This compound Not reported Likely moderate (nitro group reduces solubility)
Quinazolinone-thioacetamides 170.5–315.5 High melting points due to rigid cores and hydrogen bonding
N-(4-Hydroxy-2-nitrophenyl)acetamide Not explicitly stated (crystallizes in monoclinic system) Hydroxyl group may improve aqueous solubility

Key Observations :

  • Quinazolinone derivatives exhibit higher thermal stability, attributed to their fused aromatic systems .
  • The nitro group in the target compound likely reduces aqueous solubility compared to hydroxyl-containing analogs .

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogous thioacetamides, such as refluxing with sodium acetate .
  • Quinazolinone derivatives require more complex procedures, impacting scalability .

Antiproliferative and Cytotoxic Effects

Compound Class/Example IC₅₀ (µg/mL) Cell Line Tested
Imidazole-thioacetamide derivatives ~15.67 C6 glioma
Quinazolinone-thioacetamides Not reported N/A (structural focus)
This compound Not reported N/A

Key Observations :

  • Imidazole-thioacetamide analogs demonstrate potent antiproliferative activity, suggesting that the target compound’s nitro and thioether groups may similarly enhance bioactivity .
  • The absence of data for the target compound highlights a research gap compared to structurally characterized analogs .

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